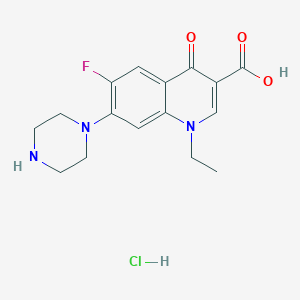

ノルフロキサシン塩酸塩

概要

説明

Norfloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. It is primarily used to treat urinary tract infections, prostatitis, and gonorrhea. The compound works by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription .

科学的研究の応用

Norfloxacin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of fluoroquinolone antibiotics and their interactions with metal ions.

Biology: Researchers study its effects on bacterial DNA replication and its potential to induce mutations.

Medicine: It is extensively researched for its efficacy in treating bacterial infections and its role in preventing bacterial resistance.

作用機序

Target of Action

Norfloxacin hydrochloride primarily targets bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for the supercoiling of bacterial DNA, which is crucial for DNA replication and transcription . Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

Norfloxacin hydrochloride is a bactericidal antibiotic, meaning it kills bacteria rather than merely inhibiting their growth . It achieves this by binding to the bacterial DNA gyrase, blocking the replication of bacterial DNA . This interaction prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial cell division and leading to cell death .

Biochemical Pathways

The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Norfloxacin disrupts these essential biochemical pathways, leading to the death of the bacteria .

Pharmacokinetics

Norfloxacin hydrochloride exhibits a bioavailability of 30 to 40% . It is metabolized in the liver and has an elimination half-life of 3 to 4 hours . The compound is excreted through both renal and fecal routes . These ADME properties impact the bioavailability of Norfloxacin, determining the concentration of the drug that reaches the site of infection and its duration of action .

Result of Action

The molecular effect of Norfloxacin’s action is the prevention of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the effective treatment of infections caused by susceptible bacteria . It’s important to note that the effectiveness of norfloxacin can be influenced by bacterial resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfloxacin hydrochloride. For instance, the adsorption of Norfloxacin onto natural colloids in aquatic environments can be affected by factors such as pH, strength and species of cation . The best pH value under adsorption condition of composite colloids varied from weakly acidic to neutral with the increase of load amount of humic and fulvic acids on the surface of inorganic particles . The adsorption decreased with higher cation strength, larger cation radius and higher cation valence, which depended on the surface charge of colloids and the molecular shape of Norfloxacin . These factors can influence the environmental persistence of Norfloxacin, and thus its efficacy .

生化学分析

Biochemical Properties

Norfloxacin hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, Norfloxacin hydrochloride has been found to interact with DNA gyrase, an enzyme involved in DNA replication .

Cellular Effects

Norfloxacin hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Norfloxacin hydrochloride can inhibit bacterial DNA gyrase, thereby preventing DNA replication and ultimately leading to cell death .

Molecular Mechanism

The mechanism of action of Norfloxacin hydrochloride is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Norfloxacin hydrochloride binds to the A subunit of DNA gyrase, inhibiting the enzyme’s activity and preventing DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norfloxacin hydrochloride change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, Norfloxacin hydrochloride has been shown to have a high level of precision in UV spectroscopic analysis, indicating its stability .

Metabolic Pathways

Norfloxacin hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, Norfloxacin hydrochloride’s interaction with DNA gyrase can impact the metabolic pathway of DNA replication .

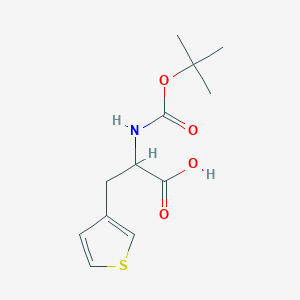

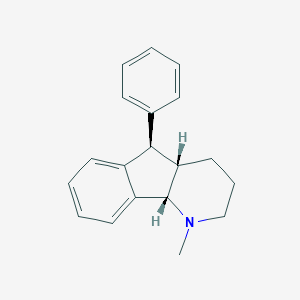

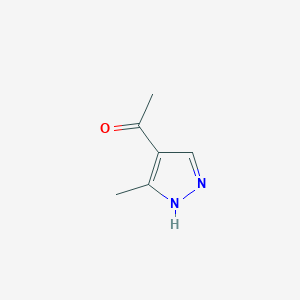

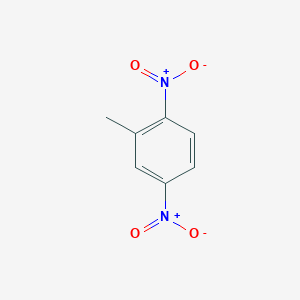

準備方法

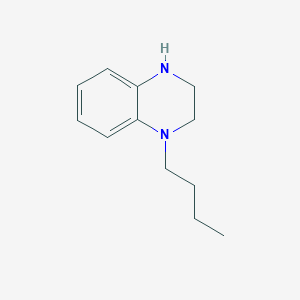

Synthetic Routes and Reaction Conditions: Norfloxacin hydrochloride is synthesized through a multi-step process. The initial step involves the condensation of 2,4-dichloro-5-fluoroacetophenone with ethylamine to form 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazinylquinoline-3-carboxylic acid. This intermediate is then reacted with hydrochloric acid to yield norfloxacin hydrochloride .

Industrial Production Methods: Industrial production of norfloxacin hydrochloride typically involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yield and purity. The process includes rigorous purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Norfloxacin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the quinolone ring, affecting the compound’s antibacterial activity.

Substitution: Substitution reactions, particularly on the piperazine ring, can yield derivatives with altered pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products:

類似化合物との比較

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.

Levofloxacin: Known for its higher potency and longer half-life compared to norfloxacin hydrochloride.

Ofloxacin: Similar in structure but with different pharmacokinetic properties.

Uniqueness: Norfloxacin hydrochloride is unique due to its specific activity against urinary tract pathogens and its relatively lower incidence of side effects compared to other fluoroquinolones. Its ability to accumulate in the urine makes it particularly effective for treating urinary tract infections .

特性

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate](/img/structure/B8419.png)

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)

![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B8436.png)

![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)